

Independent Validation of Phgdh-IN-2: A Comparative Analysis

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Compound of Interest		
Compound Name:	Phgdh-IN-2	
Cat. No.:	B12422060	Get Quote

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of **Phgdh-IN-2**, a potent and NAD+ competitive inhibitor of phosphoglycerate dehydrogenase (PHGDH), with other relevant alternatives. The information is based on published findings and includes supporting experimental data to facilitate informed decisions in research and development.

Phgdh-IN-2, also identified as compound C25, has emerged from virtual screening and subsequent structure-activity relationship studies as a notable inhibitor of PHGDH, an enzyme overexpressed in various cancers and a key target for anti-tumor therapies.[1] This guide synthesizes the initial findings and evaluates the independent validation of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for **Phgdh-IN-2** (compound C25) and provide a comparative look at other known PHGDH inhibitors.

Table 1: In Vitro Efficacy of PHGDH Inhibitors



Compound	Target	IC50 (μM)	Mechanism of Action	Reference
Phgdh-IN-2 (C25)	PHGDH	5.2	NAD+ Competitive	[1]
NCT-503	PHGDH	-	Not specified in provided context	
CBR-5884	PHGDH	-	Not specified in provided context	
BI-4924	PHGDH	-	Not specified in provided context	-

Table 2: Cellular Activity of Phgdh-IN-2 (C25)

Cell Line	PHGDH Expression	Effect of Phgdh-IN-2 (C25)	Assay	Reference
MDA-MB-468	High	Inhibition of serine synthetic pathway	Metabolic Assay	[2]
PHGDH- dependent cancer cells	High	Inhibition of cell growth	Cell Proliferation Assay	[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for independent validation and replication of findings.

PHGDH Enzymatic Assay

The inhibitory activity of **Phgdh-IN-2** (compound C25) on PHGDH was determined using an enzymatic assay that measures the reduction of NAD+ to NADH. The reaction is typically initiated by adding the enzyme to a reaction mixture containing the substrate (3-



phosphoglycerate), NAD+, and the inhibitor at various concentrations. The change in absorbance at 340 nm, corresponding to the formation of NADH, is monitored over time to calculate the initial reaction velocity. The IC50 value is then determined by plotting the percentage of inhibition against the inhibitor concentration. The enzyme kinetic assay confirmed that C25 inhibited PHGDH in a nicotinamide adenine dinucleotide (NAD+) competitive manner.[1]

Cell Proliferation Assay

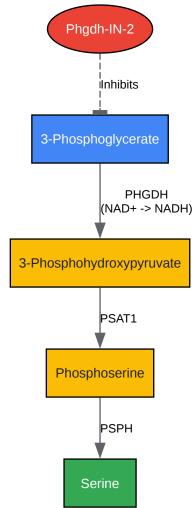
The effect of **Phgdh-IN-2** (compound C25) on the growth of cancer cells was assessed using a standard cell proliferation assay. PHGDH-dependent cancer cell lines, such as MDA-MB-468, were seeded in 96-well plates and treated with varying concentrations of the inhibitor for a specified period (e.g., 72 hours). Cell viability was then measured using reagents like MTT or CellTiter-Glo, which quantify the number of viable cells. The results are typically expressed as the percentage of cell growth inhibition compared to a vehicle-treated control.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the relevant biological pathway and the general workflow for identifying and characterizing PHGDH inhibitors.



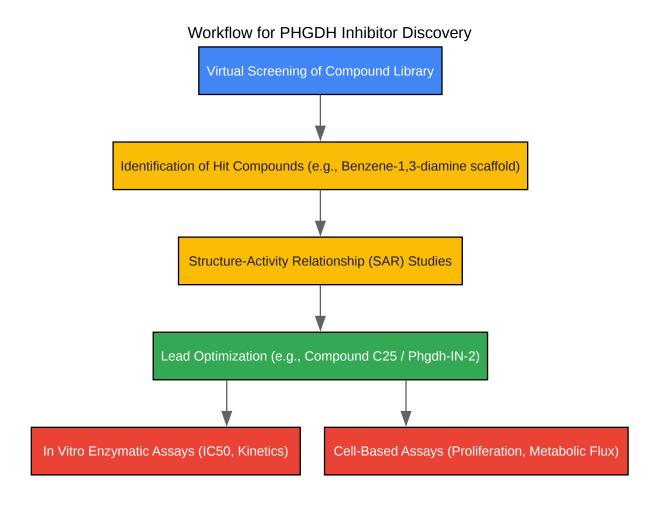
Serine Biosynthesis Pathway and PHGDH Inhibition



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Caption: Inhibition of the serine biosynthesis pathway by Phgdh-IN-2.





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Caption: A typical workflow for the discovery of novel PHGDH inhibitors.

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References

- 1. Discovery of PHGDH inhibitors by virtual screening and preliminary structure-activity relationship study PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]



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